maltotriose - 113158-51-3

maltotriose

Catalog Number: EVT-3554347
CAS Number: 113158-51-3
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. [, , , , , , , , ] It is a product of starch hydrolysis by α-amylase and is an important intermediate in the metabolism of starch. [, , , , , , , , , , , ] Maltotriose is commonly found in starch hydrolysates used in various industries including brewing, food, and biotechnology. [, , , , , , , ]

Future Directions
  • Engineering Yeast Strains: Developing yeast strains with improved maltotriose fermentation capabilities for more efficient biofuel production and high-gravity brewing. [, , , , , , , ]
  • Exploring Novel Enzymes: Identifying and characterizing novel enzymes with high activity and specificity towards maltotriose, enabling its efficient utilization in various biotechnological processes. [, , , , , , , , , , , ]
  • Developing Biosensors: Developing biosensors for rapid and sensitive detection of maltotriose in food and fermentation processes. []
  • Understanding Plant Starch Metabolism: Investigating the role of maltotriose in plant starch metabolism and its contribution to plant growth and development. []
Source and Classification

Maltotriose can be derived from the enzymatic hydrolysis of starch or glycogen, primarily through the action of amylases. It is classified as a non-reducing sugar due to the presence of its terminal glucose unit, which does not have a free aldehyde group. In nature, maltotriose is produced during the breakdown of starch by various enzymes, including α-amylase and glucoamylase, which cleave the glycosidic bonds in starch to release smaller oligosaccharides.

Synthesis Analysis

Methods

Maltotriose can be synthesized through several methods, including enzymatic hydrolysis and chemical synthesis. A notable enzymatic method involves using pullulanase, an enzyme that specifically hydrolyzes pullulan to produce maltotriose. This process can yield maltotriose in significant quantities, with yield rates reported as high as 55% under optimal conditions .

Another innovative approach involves acetolysis followed by deacetylation using pullulan polysaccharide as a raw material. This two-step process includes:

  1. Acetolysis: The pullulan polysaccharide is treated with an acetolysis reagent composed of acetic anhydride and concentrated sulfuric acid at controlled temperatures.
  2. Deacetylation: The fully acetylated product undergoes treatment with sodium methoxide to yield maltotriose .

Technical Details

The synthesis conditions, such as temperature and reaction time, significantly influence the yield and purity of maltotriose produced. For example, varying the temperature during acetolysis can lead to different product yields ranging from 16% to 18% .

Molecular Structure Analysis

Maltotriose has a linear structure consisting of three glucose units connected by α-(1→4) linkages. The structural representation can be denoted as follows:

Glucoseα(14)Glucoseα(14)Glucose\text{Glucose}-\alpha(1\rightarrow4)-\text{Glucose}-\alpha(1\rightarrow4)-\text{Glucose}

Data

  • Molecular Formula: C18H36O18C_{18}H_{36}O_{18}
  • Molar Mass: 504.5 g/mol
  • Structural Features: Three glucose units with specific stereochemistry at each anomeric carbon.
Chemical Reactions Analysis

Maltotriose participates in various chemical reactions, particularly hydrolysis, where it can be broken down into simpler sugars such as maltose and glucose under acidic or enzymatic conditions. The hydrolysis reaction can be represented as follows:

Maltotriose+H2OEnzyme AcidMaltose+Glucose\text{Maltotriose}+H_2O\xrightarrow{\text{Enzyme Acid}}\text{Maltose}+\text{Glucose}

Additionally, maltotriose can undergo fermentation processes where yeast species such as Saccharomyces cerevisiae utilize it as a carbon source, converting it into ethanol and carbon dioxide .

Mechanism of Action

The transport and metabolism of maltotriose are critical for yeast fermentation processes. The AGT1 permease plays a crucial role in facilitating the uptake of maltotriose across the cell membrane of yeast cells. The mechanism involves:

  1. Active Transport: Maltotriose is actively transported into the cell via symport mechanisms that couple its transport with proton influx.
  2. Hydrolysis: Once inside the cell, maltotriose is hydrolyzed by specific enzymes to release glucose units for metabolic pathways.

Data indicate that yeast cells exhibit increased uptake rates for maltotriose compared to other sugars when grown on malt extract media .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Maltotriose typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its multiple hydroxyl groups.

Chemical Properties

  • Taste: Maltotriose has a sweet flavor profile.
  • Stability: It is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses show that maltotriose exhibits significant hygroscopic properties, absorbing moisture from the environment which can affect its stability .

Applications

Maltotriose has diverse applications across various fields:

  1. Food Industry: Used as a sweetener and flavor enhancer in food products.
  2. Fermentation Processes: Acts as a substrate for yeast fermentation, particularly in brewing and baking industries.
  3. Medical Imaging: Functionalized derivatives of maltotriose are being explored as imaging agents for bacterial infections due to their specific uptake by bacteria through maltodextrin transporters .
  4. Research Tool: Utilized in studies involving carbohydrate metabolism and enzyme kinetics.
Biosynthesis and Metabolic Pathways of Maltotriose

Enzymatic Hydrolysis of Starch by α-Amylase and Debranching Enzymes

Maltotriose (C₁₈H₃₂O₁₆), a trisaccharide of three α-1,4-linked glucose units, is primarily generated during the enzymatic breakdown of starch and glycogen. This process is initiated by endo-acting α-amylase (EC 3.2.1.1), which randomly cleaves internal α-1,4-glycosidic bonds within starch polymers. Unlike exo-enzymes (e.g., β-amylase), α-amylase produces a mixture of oligosaccharides, including maltotriose, maltose, and limit dextrins, with maltotriose constituting a significant proportion due to the enzyme’s cleavage specificity [1] [8]. The efficiency of maltotriose yield depends on the source of α-amylase; microbial variants (e.g., from Bacillus licheniformis) often exhibit higher thermostability and specific product profiles compared to plant enzymes [1] [5].

Debranching enzymes (e.g., isoamylase and pullulanase, EC 3.2.1.41) further process α-amylase-derived limit dextrins by hydrolyzing α-1,6-glycosidic linkages. This action releases linear maltooligosaccharides, including maltotriose, which becomes a substrate for downstream metabolic pathways. In Aspergillus species, solid-state fermentation enhances maltotriose production from starch-rich substrates like mango kernel flour, highlighting the biotechnological relevance of this step [5].

Table 1: Enzymes Catalyzing Maltotriose Production from Starch

EnzymeEC NumberAction MechanismPrimary ProductsOptimal pH/Temp
α-Amylase3.2.1.1Endohydrolysis of α-1,4 bondsMaltotriose, maltose, dextrinspH 6.0, 70–80°C
Pullulanase3.2.1.41Hydrolysis of α-1,6 bondsMaltotriose (from pullulan)pH 5.0–5.5, 60°C
Glucoamylase3.2.1.3Exohydrolysis from non-reducing endGlucosepH 4.5, 60°C

Maltotriose Formation in Plant and Microbial Glycogen Metabolism

In plants, maltotriose arises during transient starch degradation in chloroplasts. Night-time breakdown involves β-amylase-mediated release of maltose and maltotriose from amylopectin chains, followed by cytosolic metabolism. The plastidial pool of free maltodextrins, including maltotriose, originates from granule degradation by isoamylase ISA3, providing substrates for disproportionating enzymes [1] [2].

Microbial systems (e.g., Saccharomyces cerevisiae, Escherichia coli) utilize maltotriose as a carbon source. However, its uptake and catabolism differ significantly from maltose:

  • In S. cerevisiae, maltotriose transport relies on the AGT1 permease, a low-affinity symporter (Km ≈ 36 mM) that actively imports maltotriose against concentration gradients. This contrasts with high-affinity maltose transporters (e.g., MALx1; Km ≈ 2–4 mM), which cannot efficiently transport maltotriose [7] [9].
  • Once intracellular, maltase (α-glucosidase) hydrolyzes maltotriose into three glucose units for glycolysis. In E. coli, the mal operon regulator MalT requires maltotriose binding (alongside ATP) to activate genes for maltodextrin uptake and metabolism, illustrating its role as a signaling molecule [3] [7].

Table 2: Maltotriose Metabolism in Plants vs. Microbes

AspectPlantsMicrobes
Primary SourceStarch granule degradation by β-amylase/ISA3Starch hydrolysis in environment
Key TransportersPlastidial OHS symportersAGT1 permease (yeast), MalEFG (bacteria)
Metabolic FateConverted to sucrose in cytosolHydrolyzed to glucose via α-glucosidase
Regulatory RoleModulates DPE1 activity in starch remodelingInduces mal operon in E. coli (via MalT)

Role of Disproportionating Enzyme 1 (DPE1) in Starch Degradation

Disproportionating enzyme 1 (DPE1), a plastidial α-1,4-glucanotransferase (GH77 family), is critical for maltotriose metabolism in plants. It catalyzes a disproportionation reaction: transferring maltooligosyl groups from a donor (e.g., maltotriose) to an acceptor glucan (e.g., amylopectin). For example:

2 Maltotriose (G3) → Glucose (G1) + Maltopentaose (G5)  

This activity prevents toxic maltotriose accumulation during starch breakdown. Arabidopsis dpe1 knockout mutants exhibit elevated maltotriose levels, reduced starch degradation rates, and altered amylose-amylopectin ratios, confirming DPE1’s role in maltooligosaccharide recycling [2] [6].

In rice endosperm, DPE1 overexpression reduces amylose content and produces tightly packed starch granules, while suppression increases amylose and forms loosely packed granules. In vitro studies show:

  • DPE1 transfers maltooligosyl groups from amylose to amylopectin.
  • It cleaves amylose into shorter maltooligosaccharides in the presence of glucose.
  • This remodeling fine-tunes amylopectin chain-length distribution (e.g., increasing DP 6–10 chains in overexpressors) and modifies starch thermal properties [6].

DPE1’s substrate preference for maltotriose over larger dextrins ensures efficient clearance of small oligosaccharides during starch turnover, making it a key player in carbon flux regulation.

Table 3: Functional Consequences of DPE1 Modulation in Plants

ParameterDPE1 OverexpressionDPE1 Suppression
Amylose ContentDecreased (↓15–30%)Increased (↑20–40%)
Starch Granule MorphologySmall, tightly packedHeterogeneous, loosely packed
Amylopectin Chains↑DP 6–10, ↑DP 23–38; ↓DP 11–22↓DP 6–8, ↓DP 16–36; ↑DP 9–15
Maltotriose AccumulationUndetectableSignificant (disrupts granule formation)

Properties

CAS Number

113158-51-3

Product Name

maltotriose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1

InChI Key

FYGDTMLNYKFZSV-DZOUCCHMSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O

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